Bis(2-mercaptoethyl) 3,3'-thiodipropionate
Description
Historical Trajectories of Thiol-Functionalized Compounds within Polymer Chemistry Paradigms
The journey of thiol-functionalized compounds in polymer chemistry is a compelling narrative of scientific discovery and application. The characteristic reactivity of the thiol group (R-SH) has been recognized for over a century, with the first report of a thiol-ene reaction—the addition of a thiol to an alkene—dating back to 1905. wikipedia.org However, it was not until the mid-20th century that the potential of these reactions in polymer synthesis began to be systematically explored.
Initially, thiols were primarily used as chain transfer agents in radical polymerizations to control molecular weight. The true paradigm shift occurred with the rise of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and form no byproducts. The thiol-ene reaction, particularly its photoinitiated radical addition mechanism, fits these criteria remarkably well and gained prominence in the late 1990s and early 2000s. wikipedia.orgrsc.org This resurgence was fueled by the reaction's efficiency, stereoselectivity, and rapid rates under mild conditions. wikipedia.org
This era saw the development of various polythiols, which, when reacted with polyenes, could form highly uniform polymer networks. acs.orgnih.gov These thiol-ene based polymerizations offered distinct advantages over traditional methods, including reduced oxygen inhibition and lower shrinkage stress, making them ideal for applications like coatings and adhesives. acs.orgradtech.org The development of multifunctional thiols, such as Bis(2-mercaptoethyl) 3,3'-thiodipropionate, represents a further evolution, providing polymer chemists with tools to create complex architectures and materials with precisely engineered properties. walshmedicalmedia.comacs.org
Strategic Importance of this compound in Contemporary Polymer Science and Materials Engineering
This compound, and similar polythiol compounds, hold a position of strategic importance in modern polymer science and materials engineering due to their versatile reactivity. nih.gov The presence of two thiol groups allows it to act as a crosslinking agent or a chain extender in polymerization processes, particularly in thiol-ene and thiol-yne "click" reactions. walshmedicalmedia.comrsc.org
Its role is critical in the formulation of a variety of materials:
High-Performance Coatings and Adhesives: The efficiency of the thiol-ene reaction enables the rapid curing of coatings and adhesives with excellent surface quality and strong adhesion. nih.govradtech.org The resulting thioether linkages contribute to the flexibility and chemical resistance of the final product.
Optical Materials: Thiol-ene polymerizations are known for producing highly uniform networks, which is a desirable characteristic for optical materials where clarity and a consistent refractive index are paramount. nih.gov
Biomaterials and Drug Delivery: The biocompatibility of certain thiol-based polymers makes them suitable for biomedical applications. nih.govacs.org Thiol groups can react with biological molecules, allowing for the creation of hydrogels and functionalized surfaces for drug delivery systems and tissue engineering scaffolds. nih.govnih.govmdpi.com
Advanced Composites: In materials engineering, this compound can be used to modify the matrix of polymer composites, enhancing their mechanical properties and thermal stability.
The ability to precisely control the network structure by reacting with various "ene" or "yne" functionalized polymers allows for the fine-tuning of material properties to meet the demands of specific, high-tech applications. acs.orgrsc.org
Molecular Architecture and Intrinsic Reactivity Features of this compound
The molecular structure of this compound is key to its functionality. The molecule is characterized by two terminal primary thiol (-SH) groups, which are the primary sites of its reactivity. These thiol groups are connected to a flexible backbone containing thioether (-S-) and ester (-C(=O)O-) linkages.
The intrinsic reactivity of this compound is dominated by the chemistry of the thiol groups. Thiols can participate in several types of reactions, but in the context of polymer science, the most significant is the thiol-ene reaction. wikipedia.org This reaction can proceed via two primary mechanisms:
Radical Addition: Initiated by light or heat, a thiyl radical (RS•) is formed, which then adds across a carbon-carbon double bond (ene) in an anti-Markovnikov fashion. wikipedia.orgrsc.org This is a chain reaction that propagates until termination. rsc.org
Michael Addition: In the presence of a base or nucleophile, the thiol is deprotonated to form a thiolate anion (RS-), which then acts as a nucleophile and attacks an electron-deficient alkene, such as an acrylate. wikipedia.orgalfa-chemistry.com
Below is a table summarizing some of the key properties of a related and structurally similar compound, often used as a reference point in industrial applications.
Table 1: Physicochemical Properties of a Representative Thioester Compound (CAS No. 64253-30-1)
| Property | Value |
|---|---|
| Molecular Formula | C38H74O7S2 |
| Molecular Weight | 707.12 g/mol |
| Boiling Point | 720.8°C at 760 mmHg |
| Flash Point | 337.7°C |
| Density | 0.996 g/cm³ |
| Refractive Index | 1.483 |
Data sourced from a representative industrial thioester compound to illustrate typical properties. lookchem.com
Identification of Knowledge Gaps and Prospective Research Trajectories for this compound
Despite the utility of this compound and related thiol compounds, several knowledge gaps remain, offering fertile ground for future research.
Detailed Kinetic and Mechanistic Studies: While the general mechanisms of thiol-ene reactions are well-understood, detailed kinetic studies specific to this compound with a wide array of comonomers are not extensively documented. acs.org Understanding the intricate kinetics would allow for more precise control over polymerization and material properties.
Structure-Property Relationships: A more systematic investigation into how the specific architecture of this dithiol, including the spacing and flexibility of its backbone, influences the macroscopic properties (e.g., mechanical, thermal, optical) of the resulting polymers would be highly valuable.
Sustainable Polymer Synthesis: Future research could focus on integrating this compound into more sustainable polymer systems. This includes its use with bio-derived monomers and the development of recyclable or degradable polymers based on thioether and ester linkages. researchgate.net
Multi-functional Materials: There is an opportunity to explore the synthesis of multi-stimuli-responsive materials by combining the reactivity of the thiol groups with other functional moieties. nih.gov This could lead to the development of "smart" materials for sensors, actuators, and self-healing applications. walshmedicalmedia.com
Industrial Scalability: While thiol-ene chemistry is efficient in the lab, challenges related to the long-term stability and cost-effective, large-scale synthesis of specialized thiols can limit industrial adoption. radtech.orgwalshmedicalmedia.com Research into more robust and scalable synthesis methods is crucial.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-sulfanylethyl 3-[3-oxo-3-(2-sulfanylethoxy)propyl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4S3/c11-9(13-3-5-15)1-7-17-8-2-10(12)14-4-6-16/h15-16H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSIEPOWYMJQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCC(=O)OCCS)C(=O)OCCS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4070740 | |
| Record name | Bis(2-mercaptoethyl) 3,3'-thiodipropionate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67874-44-6 | |
| Record name | 1,1′-Bis(2-mercaptoethyl) 3,3′-thiobis[propanoate] | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bis(2-mercaptoethyl) 3,3'-thiodipropionate | |
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| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-bis(2-mercaptoethyl) ester | |
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| Record name | Bis(2-mercaptoethyl) 3,3'-thiodipropionate | |
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| Record name | Bis(2-mercaptoethyl) 3,3'-thiobispropionate | |
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| Record name | BIS(2-MERCAPTOETHYL) 3,3'-THIODIPROPIONATE | |
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Advanced Synthetic Methodologies and Precursor Design for Bis 2 Mercaptoethyl 3,3 Thiodipropionate
Established and Novel Synthetic Pathways for Bis(2-mercaptoethyl) 3,3'-thiodipropionate
The main method for synthesizing this compound is through the esterification of 3,3'-thiodipropionic acid with 2-mercaptoethanol (B42355). The field of its synthesis is characterized by ongoing improvements to this basic reaction and the methods for introducing thiol groups.
Esterification Reactions in the Synthesis of this compound
The most widely used method for producing this compound is the direct esterification of 3,3'-thiodipropionic acid with 2-mercaptoethanol. This reaction is generally catalyzed by an acid like p-toluenesulfonic acid and often involves the azeotropic removal of water to shift the reaction equilibrium toward the product. The choice of solvent, such as toluene (B28343) or xylene, is important for effective water removal. An optimization study on a similar esterification, trimethylolpropane-tris(3-mercaptopropionate) (TMPMP), showed that the concentration of the acid catalyst is a key parameter affecting product purity. nih.gov
Conventional methods for synthesizing thioesters often start with carboxylic acids, but this requires activation of the carboxylic acid, the use of potentially toxic coupling agents, and metal catalysts. researchgate.net To address some of these issues, new methods have been developed. For instance, trifluoroacetic acid has been used as a catalyst for the reaction of carboxylic acids and thiols under mild conditions. tandfonline.com Other approaches avoid issues with thiol oxidation by reacting anhydrides or acyl halides with thiols or disulfides in the presence of various promoting agents. tandfonline.com
Functionalization Strategies for the Introduction of Thiol Moieties in this compound Precursors
The introduction of thiol (-SH) groups is a crucial step. While the direct use of 2-mercaptoethanol in esterification is the most common approach, other strategies exist. One such method is the synthesis of 3-mercaptopropionic acid esters through the addition of hydrogen sulfide (B99878) (H₂S) to the corresponding acrylic acid ester in the presence of a solid-support catalyst with basic guanidine (B92328) functional groups. google.com Another patented method describes the preparation of mercaptopropionic acid esters by reacting an acrylic acid ester with hydrogen sulfide in the presence of a basic catalyst. google.com
A patent for the synthesis of bis(2-mercaptoethyl) sulfide outlines a two-step process using thiodiglycol (B106055) and thiourea (B124793) as raw materials, which achieves high purity and yield. google.com This method involves substitute salifying and alkaline hydrolysis and is noted for being suitable for industrial production due to its mild conditions and safety. google.com
Catalytic Approaches and Reaction Optimization in this compound Synthesis
The choice of catalyst greatly influences the efficiency and selectivity of the synthesis. Various catalytic systems have been developed for thioester synthesis. Copper-catalyzed coupling of aldehydes with thiols in water has been shown to be effective and tolerant of various functional groups. rsc.org Similarly, iron-catalyzed coupling of thiols with aldehydes in water using an oxidant has also been reported. acs.org
A significant advancement is the direct hydrogenation of thioesters to alcohols and thiols using a ruthenium-based catalyst, a process that avoids the deactivation of the catalyst by the generated thiol. nih.gov This method is highly selective and tolerates a range of functional groups. nih.gov For esterification reactions in general, solid acid catalysts like Dowex H+ have been shown to be effective, reusable, and environmentally friendly. nih.gov
Table 1: Comparison of Catalytic Systems for Thioester Synthesis
| Catalyst Type | Reactants | Key Features |
|---|---|---|
| Copper-based | Aldehydes and thiols | Performed in water without a surfactant; tolerates various functional groups. rsc.org |
| Iron-based | Thiols and aldehydes | Uses an oxidant and water as a solvent; compatible with many functional groups. acs.org |
| Trifluoroacetic acid | Carboxylic acids and thiols | A new methodology for thioester synthesis under mild conditions. tandfonline.com |
| Ruthenium-based | Thioesters and H₂ | Allows for the direct hydrogenation of thioesters to alcohols and thiols; catalyst is not deactivated by the thiol product. nih.gov |
| Solid Acid (Dowex H+) | Carboxylic acids and alcohols | An environmentally friendly and reusable catalyst for esterification. nih.gov |
Precursor Chemistry and Derivatization Routes for Enhanced this compound Synthesis
The primary precursors for the synthesis of this compound are 3,3'-thiodipropionic acid and 2-mercaptoethanol. The properties of the final product can be altered by modifying these precursor molecules.
3,3'-Thiodipropionic acid is typically synthesized from the reaction of an acrylic acid ester with hydrogen sulfide, which first forms a mercaptopropionic acid ester. google.com This intermediate can then be reacted further to produce thiodipropionic acid esters. google.com
Organosulfur compounds, including thiols and sulfides, are a broad class of molecules with diverse industrial applications in the manufacturing of polymers, medicines, and agrochemicals. chemicalbull.com The development of organosulfur compounds from natural sources like Allium vegetables is also an area of active research for their potential as flavor and bioactive ingredients. nih.gov
Principles of Sustainable Chemistry in the Production of this compound
The application of green chemistry principles is increasingly important in chemical synthesis. For esterification reactions, key goals are to reduce waste and energy consumption. rug.nl
Atom Economy: Direct esterification has a high atom economy, with water as the only byproduct. rug.nl
Catalysis: The use of non-toxic, reusable catalysts is a key aspect of sustainable esterification. rug.nl Solid acid catalysts, such as Amberlyst-15, have been used for greener Fischer esterification reactions. researchgate.net
Reaction Conditions: Electrochemical esterification of alkynes with diols has been developed as a catalyst-free and oxidant-free method. rsc.org This approach represents a green synthesis method due to its atom economy and lack of additives. rsc.org
Solvent Choice: The use of water as a solvent in catalytic reactions, as seen in some thioester synthesis methods, is a significant step towards greener chemistry. rsc.orgacs.org
Industrial Scale-Up Considerations for this compound Manufacturing
The transition from laboratory-scale synthesis to industrial production involves several critical considerations. Organosulfur compounds are produced on a large scale for various applications. scienoc.com
Process Safety and Control: The synthesis of bis(2-mercaptoethyl) sulfide has been described as smooth and safe in operation, making it suitable for industrial application. google.com
Reaction Conditions: In the continuous production of dithiodipropionic acid esters, reaction temperature and pressure are key parameters to control. google.com For instance, temperatures between 60°C and 150°C favor the formation of the desired product. google.com
Purification: On an industrial scale, purification methods need to be efficient and cost-effective. The synthesis of 3-mercaptopropionic acid esters using a solid-supported catalyst allows for easy separation of the catalyst from the product. google.com
Environmental Impact: The formation of organosulfates as byproducts in industrial wastewater treatment using sulfate (B86663) radicals is a concern due to their potential mobility and toxicity. nih.govescholarship.org This highlights the importance of managing waste streams in the production of sulfur-containing compounds.
Table 2: Key Parameters for Industrial Scale-Up of Related Thioester Syntheses
| Parameter | Process | Key Considerations | Reference |
|---|---|---|---|
| Catalyst | Synthesis of 3-mercaptopropionic acid esters | Use of a solid-support catalyst with guanidine functional groups for easy separation. | google.com |
| Temperature | Continuous production of dithiodipropionic acid ester | Reaction temperatures of 60°C to 150°C favor product formation. | google.com |
| Pressure | Synthesis of 3-mercaptopropionic acid esters | Reaction pressures of 15 to 35 bar are utilized. | google.com |
| Safety | Synthesis of bis(2-mercaptoethyl) sulfide | The process is noted for being smooth and safe for industrial production. | google.com |
Mechanistic Investigations and Reaction Pathways of Bis 2 Mercaptoethyl 3,3 Thiodipropionate
Elucidation of Thiol-Ene Click Reactions Involving Bis(2-mercaptoethyl) 3,3'-thiodipropionate
The thiol-ene reaction is a versatile and efficient method for polymer and materials synthesis. rsc.org It can be initiated either through radical mechanisms, typically using light or heat, or via base/nucleophile catalysis. rsc.org The radical-initiated process is a unique example of a step-growth polymerization. colab.ws A key advantage of thiol-ene systems is their relative insensitivity to oxygen inhibition, a common issue in other radical polymerizations. colab.ws
Photoinitiated thiol-ene reactions are a prominent method for forming polymer networks. wikipedia.orgcolab.ws These reactions are typically rapid and can be conducted under ambient atmospheric conditions. wikipedia.org The process involves the generation of a thiyl radical from a thiol compound, which then reacts with an ene functional group. wikipedia.org This is followed by a chain-transfer step where a hydrogen radical is abstracted from another thiol molecule, continuing the reaction cycle. wikipedia.org
Research has shown that photoinitiated thiol-ene coupling reactions generally exhibit higher efficiency and require shorter reaction times for complete conversion compared to their thermally initiated counterparts. utwente.nl They also demonstrate a greater tolerance for a variety of functional groups. utwente.nl For instance, in the modification of polymers, photoinitiation with a photoinitiator like DMPA at room temperature can lead to quantitative thioether formation in a short period, whereas thermally initiated reactions may result in lower conversions even after extended times.
The choice of reactants and conditions can influence the reaction's success. For example, the photoinduced addition of thiols to certain unsaturated sugars has been shown to be a mild and efficient method for creating carbohydrate mimetics with high regio- and stereoselectivity. nih.gov
Thermally initiated thiol-ene reactions provide an alternative to photoinitiation and are particularly useful in situations where light access is limited. These reactions are typically initiated using thermal azo initiators like AIBN at elevated temperatures.
However, thermally initiated reactions can sometimes be less efficient than their photoinitiated counterparts. For example, in the modification of certain polymers, thermally initiated reactions have resulted in limited conversions (around 80%) even after prolonged reaction times, a stark contrast to the near-quantitative conversions seen with photoinitiation. This difference has been attributed to the potential for intramolecular cyclization to occur at higher temperatures, which competes with the desired hydrogen atom abstraction step.
Despite these potential limitations, thermally initiated thiol-ene reactions have been successfully employed in various applications. They have been shown to be completely orthogonal with other "click" reactions, such as the azide/alkyne cycloaddition, allowing for selective functionalization without the need for protecting groups. utwente.nl The kinetics of these reactions can be influenced by the ratio of thiol to ene groups. Studies have shown that using an excess of thiol can significantly improve the conversion to the desired conjugate product. core.ac.uk
A generalized mechanism for radical thiol-ene coupling involves the generation of a thiyl radical, which then adds to a carbon-carbon double bond. core.ac.uk This is followed by a chain-transfer step to generate a new thiyl radical. core.ac.uk
Table 1: Comparison of Photoinitiated vs. Thermally Initiated Thiol-Ene Reactions
| Feature | Photoinitiated Thiol-Ene | Thermally Initiated Thiol-Ene |
|---|---|---|
| Initiation | UV light, often with a photoinitiator. utwente.nl | Heat, often with a thermal initiator (e.g., AIBN). core.ac.uk |
| Reaction Time | Generally shorter for complete conversion. utwente.nl | Can be longer, with some reactions showing limited conversion even after extended periods. |
| Efficiency | Often proceeds with higher efficiency. utwente.nl | Can be less efficient, with potential for side reactions like intramolecular cyclization at elevated temperatures. |
| Orthogonality | Can be designed to be orthogonal to other reactions. | Demonstrated to be completely orthogonal with azide/alkyne click reactions. utwente.nl |
| Temperature | Typically conducted at room temperature. | Requires elevated temperatures (e.g., 60 °C or 80 °C). core.ac.uk |
A defining characteristic of the radical-initiated thiol-ene reaction is its high regioselectivity, consistently yielding the anti-Markovnikov addition product. wikipedia.orgcolab.ws This means the thiol group adds to the less substituted carbon of the double bond.
The chemoselectivity of the thiol-ene reaction is also noteworthy. It is highly specific to the reaction between a thiol and an ene, showing minimal interference from other functional groups, which contributes to its "click" chemistry status. utwente.nl This high degree of selectivity allows for the precise design and synthesis of complex polymer architectures.
In the context of intramolecular reactions, the regiochemistry of the cyclization can be influenced by substituent effects and reaction conditions, which can direct the reaction towards either the thermodynamically or kinetically favored product. wikipedia.org However, in polymerization reactions, the focus is typically on the intermolecular reaction which proceeds with high anti-Markovnikov selectivity. wikipedia.org
Role of this compound as a Crosslinking Agent in Polymer Network Formation
Crosslinking agents are molecules with two or more reactive ends that can chemically link polymer chains together, forming a three-dimensional network. This process transforms individual polymer chains into an insoluble, more robust material. researchgate.net this compound, with its two thiol functional groups, is well-suited to act as a crosslinking agent in thiol-ene polymerization systems.
The crosslink density, or the number of crosslinks per unit volume, is a critical parameter that dictates the properties of a polymer network. researchgate.net By varying the concentration of the crosslinking agent, such as this compound, it is possible to control the crosslink density. A higher concentration of the crosslinking agent will lead to a more densely crosslinked network.
The architecture of the polymer network is also influenced by the structure of the crosslinking agent and the monomers involved. The use of a difunctional thiol like this compound in conjunction with multifunctional enes allows for the creation of well-defined network structures. wikipedia.org The stoichiometry between the thiol and ene functional groups is a key factor in controlling the final network structure and ensuring high conversion.
The introduction of crosslinks via this compound has a profound impact on the macroscopic properties of the resulting material. Crosslinking generally leads to:
Improved Thermomechanical Properties: Crosslinked polymers, often referred to as thermosets, typically exhibit enhanced thermal stability and mechanical strength compared to their non-crosslinked (thermoplastic) counterparts. mdpi.com
Increased Chemical Resistance: The network structure restricts the penetration of solvents, leading to improved resistance to chemical attack. mdpi.com
Enhanced Dimensional Stability: The crosslinks reduce polymer chain mobility, resulting in a material that is less prone to creep and deformation under load. mdpi.com
Changes in Physical Properties: The physical properties of a polymer network are highly dependent on the crosslink density. researchgate.net For instance, a higher crosslink density can lead to a more rigid and brittle material, while a lower density may result in a more flexible and elastomeric material.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Thiol |
| Alkene |
| Thioether |
| DMPA (2,2-Dimethoxy-2-phenylacetophenone) |
| AIBN (Azobisisobutyronitrile) |
| Azide |
| Alkyne |
| 2-mercaptoethanol (B42355) |
| 11-mercaptoundecanol |
| 3-mercaptopropionic acid |
| 2,2-dimethyl-1,3-dioxolan-4-yl methanethiol |
| 3-allyloxymethyl-3-ethyloxetane |
| 1,6-hexamethylene diisocyanate |
| diphenyl-4,40-diisocyanate |
| allyl 10-undecenoate |
| 3,6-dioxa-1,8-octanedithiol |
| 3-mercaptopropyltrimethoxysilane |
| methyl methacrylate |
| styrene |
| S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate |
| 2-(thiophen-3-yl)acetic acid |
| ethane-1,2-dithiol |
| dicyclohexylcarbodiimide |
| N,N'-dimethylpyridin-4-amine |
Alternative Reaction Pathways and Functional Group Transformations of this compound
Beyond its potential in polymerization, the functional groups of this compound—two thiols, two ester groups, and a thioether—allow for a variety of other chemical transformations.
The thiol groups are particularly reactive and can undergo several important reactions:
Oxidation to Disulfides: Mild oxidation of the thiol groups can lead to the formation of a disulfide bond, resulting in a cyclic compound or a linear polymer, depending on the reaction conditions. This reversible disulfide linkage is of great interest in materials science for creating self-healing or degradable materials.
Thiol-Ene "Click" Reaction: The thiol groups can readily participate in thiol-ene "click" chemistry, a highly efficient and orthogonal reaction. This involves the addition of the thiol across a double bond, which can be used to attach a wide variety of functional molecules to the this compound backbone.
Michael Addition: As a nucleophile, the thiol group can undergo Michael addition to α,β-unsaturated carbonyl compounds. This provides another versatile route for functionalization.
The thioether linkage is generally more stable than the thiol groups but can also be targeted for specific transformations:
Oxidation: The thioether can be oxidized to a sulfoxide (B87167) or a sulfone using appropriate oxidizing agents. This modification can significantly alter the polarity and chemical properties of the molecule.
Alkylation: The sulfur of the thioether can be alkylated to form a sulfonium (B1226848) salt.
The ester groups are susceptible to hydrolysis under acidic or basic conditions, which would cleave the molecule and release 3,3'-thiodipropionic acid and 2-mercaptoethanol. This degradability is a key feature that can be exploited in the design of "smart" materials.
Table 3: Summary of Alternative Reactions
| Functional Group | Reaction Type | Product Type |
| Thiol | Oxidation | Disulfide |
| Thiol | Thiol-Ene Reaction | Thioether adduct |
| Thiol | Michael Addition | Thioether adduct |
| Thioether | Oxidation | Sulfoxide/Sulfone |
| Thioether | Alkylation | Sulfonium salt |
| Ester | Hydrolysis | Carboxylic acid and alcohol |
Advanced Polymer Science and Material Engineering Applications of Bis 2 Mercaptoethyl 3,3 Thiodipropionate
Design and Synthesis of Complex Polymer Architectures via Bis(2-mercaptoethyl) 3,3'-thiodipropionate
The dual thiol functionality of this compound makes it a valuable monomer for constructing intricate, non-linear polymer structures. These architectures, such as hyperbranched polymers and multi-arm star polymers, exhibit unique physical and chemical properties compared to their linear counterparts, including lower viscosity, higher solubility, and a high density of terminal functional groups. scielo.orgnih.gov
Hyperbranched polymers are three-dimensional, highly branched macromolecules prepared through more straightforward, often one-pot, synthetic strategies compared to the perfect, generation-by-generation growth of dendrimers. scielo.org The primary methods for their synthesis include the step-growth polycondensation of ABₓ monomers (where x ≥ 2), self-condensing vinyl polymerization (SCVP), and multi-branching ring-opening polymerization. nih.gov
This compound is classified as an A₂-type monomer, as it possesses two identical reactive thiol groups. To form a hyperbranched structure, it must be co-polymerized with a complementary Bₓ monomer that has three or more reactive groups (e.g., a tri- or tetra-acrylate or vinyl monomer) in an A₂ + Bₓ type reaction. The reaction between the thiol groups (A) and the 'B' groups proceeds via mechanisms like thiol-ene or thiol-Michael addition reactions, which are known for their high efficiency and selectivity, often referred to as "click chemistry."
While the principles of using A₂ monomers in hyperbranched polymer synthesis are well-established, specific research literature detailing the synthesis and characterization of hyperbranched polymers derived explicitly from this compound is not extensively documented. However, the broader class of multifunctional thiols is central to creating such architectures, particularly through thiol-ene polymerizations. nih.gov
Table 1: General Synthetic Approaches for Hyperbranched Polymers
| Synthetic Strategy | Monomer Type | Description |
|---|---|---|
| Step-Growth Polycondensation | ABₓ (x ≥ 2) or A₂ + B₃ | Direct one-pot polymerization. The A₂ + B₃ approach requires careful control of stoichiometry to prevent premature gelation. nih.gov |
| Self-Condensing Vinyl Polymerization (SCVP) | AB (Inimer) | A monomer containing both a polymerizable vinyl group and an initiating group. rsc.orgmdpi.com |
Multi-arm star polymers consist of several linear polymer chains, or "arms," emanating from a central core. researchgate.net Their synthesis is typically achieved through two main strategies: the "core-first" method, where arms are grown from a multifunctional initiator, or the "arm-first" method, where pre-formed linear polymer arms are attached to a multifunctional linking agent. researchgate.net
Multifunctional thiols, known as polymercaptans, can be employed as core molecules or chain transfer agents in the synthesis of star polymers. google.com In a "core-first" approach using a technique like reversible addition-fragmentation chain-transfer (RAFT) polymerization, a dithiol like this compound could be functionalized to create a difunctional or tetrafunctional initiator or chain transfer agent, from which polymer arms could be grown.
A patent on multi-reactivity polymercaptans describes the creation of star polymers using cores with multiple thiol groups. google.com While this patent focuses on cores with differential reactivity, the underlying principle applies. This compound could serve as a component in building a central core, with subsequent reactions, such as thiol-ene chemistry, used to attach pre-formed polymer "arms," thereby creating a star polymer architecture.
Development of Stimuli-Responsive Hydrogels and Smart Materials Utilizing this compound
Stimuli-responsive materials, or "smart materials," are designed to undergo significant changes in their properties in response to external environmental cues such as pH, temperature, light, or redox potential. nih.govnih.govrsc.org Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are a prominent class of such materials. nih.gov
The thiol groups of this compound are particularly suited for creating redox-responsive materials. The thiol-disulfide equilibrium is a key biochemical redox switch. In the presence of an oxidizing agent or a change in redox potential, two thiol groups can couple to form a disulfide bond (-S-S-). This process can be reversed under reducing conditions.
When this compound is used as a crosslinking agent in a hydrogel network, the disulfide bonds form the junctions between polymer chains. The cleavage of these disulfide bonds in a reducing environment (e.g., in the presence of glutathione) would lead to the breakdown of the crosslinks and the dissolution or degradation of the hydrogel. This property is highly valuable for controlled drug delivery applications, where a drug encapsulated within the hydrogel can be released in response to specific biological redox cues. nih.gov Although the general principle is well-understood for thiol-containing molecules, specific studies focusing on hydrogels made from this compound are not widely reported.
High-Performance Coatings, Adhesives, and Sealants Formulated with this compound
The formulation of high-performance coatings, adhesives, and sealants frequently relies on the chemistry of polythiols. This compound is identified in patent literature as a valuable component in polymerizable compositions for these applications. epo.org These materials are used across diverse industries, including construction, automotive, and packaging. cvut.cz
The two primary reaction pathways for incorporating this compound are:
Polythiourethane Formation: The thiol groups react readily with isocyanate (-NCO) groups to form thiourethane linkages. Formulations combining polythiols like this compound with polyisocyanates yield polythiourethane networks known for their strong adhesion, chemical resistance, and durability. epo.org
Thiol-Ene "Click" Chemistry: The thiol groups can undergo a rapid and efficient addition reaction with compounds containing vinyl or allyl groups (C=C double bonds), typically initiated by UV light. nih.gov This process, known as thiol-ene polymerization, is advantageous for creating solvent-free, rapidly curing coatings and adhesives. nih.govnih.gov
The presence of the thioether and ester groups within the this compound backbone contributes to the final properties of the cured material, influencing its flexibility, adhesion, and thermal stability. Mineral fillers like calcium carbonate are often added to adhesive and sealant formulations to control rheology and improve mechanical properties. provencale.com
Integration of this compound in Advanced Composite and Nanocomposite Systems
Advanced composites and nanocomposites are materials where a matrix, typically a polymer, is reinforced with a secondary phase such as fibers (e.g., glass, carbon) or nanoparticles (e.g., silica, clay, carbon nanotubes). A critical factor in the performance of these materials is the quality of the interface between the matrix and the reinforcement.
While the strategy is well-established, specific research detailing the use of this compound as a coupling agent or matrix component in advanced composites is not extensively covered in the available literature. However, related research demonstrates the successful use of thiol-ene reactions to create flame-retardant coatings for fiber composites, indicating the compatibility of this chemistry in composite systems. nih.gov
Specialized Applications of this compound in Optical and Electronic Materials
This compound, listed as "thiodipropionic acid bis(2-mercaptoethyl ester)," is a key component in polymerizable compositions for producing high-quality optical materials. epo.org Specifically, it is used in the manufacture of polythiourethane resins for plastic lenses. epo.orgepo.org
These optical resins are typically formed by reacting a polythiol compound with a polyisocyanate compound. The high sulfur content contributed by the polythiol is instrumental in achieving a high refractive index, a crucial property for creating thinner, lighter lenses. At the same time, these materials maintain low dispersion (high Abbe number), excellent transparency, and superior impact resistance compared to glass. epo.orgepo.org
Table 2: Typical Components in a Polymerizable Composition for High Refractive Index Lenses
| Component Type | Example Compound | Function |
|---|---|---|
| Polyisocyanate | m-Xylylene diisocyanate, Isophorone diisocyanate | Forms the urethane/thiourethane backbone. epo.org |
| Polythiol (with ester groups) | This compound | Contributes to high refractive index and provides flexibility. epo.org |
In the realm of electronic materials, research is ongoing into various conductive polymers and organic semiconductors. mdpi.comresearchgate.net While polymers containing sulfur, such as polythiophenes, are widely studied for their electronic properties, the direct application of this compound in conductive or semiconductor formulations is not well-documented. Its primary established role in this broader category remains in the formulation of high-performance resins used in optical devices and components. mdpi.com
Computational Chemistry and Theoretical Modeling of Bis 2 Mercaptoethyl 3,3 Thiodipropionate Systems
Quantum Chemical Investigations on the Electronic Structure and Reactivity of Bis(2-mercaptoethyl) 3,3'-thiodipropionate
Quantum chemical methods are instrumental in elucidating the intrinsic properties of "this compound" at the electronic level. These calculations offer insights into the molecule's stability, reactivity, and the nature of its chemical bonds.
Density Functional Theory (DFT) Calculations for this compound
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For "this compound," DFT calculations can determine optimized geometries, vibrational frequencies, and a host of electronic properties. These calculations are typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-31G(d,p), to balance accuracy and computational cost. mdpi.com
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net Furthermore, the distribution of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack. For instance, in organosulfur compounds, the sulfur atoms are often key sites of reactivity. nih.govrdd.edu.iq
Other important parameters derived from DFT calculations include the electrostatic potential (ESP) map, which visualizes the charge distribution and helps identify electron-rich and electron-poor regions of the molecule. This is crucial for understanding intermolecular interactions.
Hypothetical DFT-Calculated Properties for this compound
| Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Measures the molecule's overall polarity |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organosulfur compounds.
Ab Initio Studies of Reaction Intermediates and Transition States involving this compound
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for studying reaction mechanisms. rdd.edu.iq These methods can be employed to locate and characterize the structures of transition states and reaction intermediates for reactions involving "this compound." For example, in the context of polymer formation, this compound can undergo reactions such as thiol-ene or thia-Michael additions. mdpi.com
By calculating the potential energy surface for a given reaction, researchers can determine the activation energies, which govern the reaction rates. nih.govaip.org For instance, the thia-Michael addition of the thiol groups to an activated double bond would proceed through a specific transition state, the geometry and energy of which can be precisely calculated. mdpi.com Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the located transition state connects the reactants and products. rdd.edu.iq
These studies provide a detailed picture of the reaction pathways, helping to understand stereoselectivity and regioselectivity, and to predict the most favorable reaction conditions.
Molecular Dynamics Simulations and Coarse-Grained Models for this compound Polymer Networks
While quantum chemical methods are excellent for studying single molecules or small molecular clusters, molecular dynamics (MD) simulations are better suited for investigating the behavior of large systems, such as polymer networks, over time.
Prediction of Network Formation and Gelation Behavior in this compound Systems
"this compound" can act as a crosslinker in polymerization reactions, leading to the formation of a three-dimensional polymer network. MD simulations can be used to model this process. By defining reactive force fields, it is possible to simulate the covalent bond formation between the thiol groups of the compound and other monomers, such as multifunctional acrylates. acs.orgncsu.edu
These simulations can predict the gel point, which is the critical extent of reaction at which an infinite network first appears. acs.orgncsu.edu The evolution of the network structure, including the distribution of crosslink densities and the presence of structural defects, can be monitored throughout the simulation. youtube.com
Coarse-grained (CG) models, where groups of atoms are represented as single beads, allow for the simulation of larger systems and longer timescales than are accessible with all-atom MD. nih.govacs.orgchemrxiv.orgpolyhub.orgmdpi.com CG models are particularly useful for studying the large-scale morphological changes that occur during gelation and for predicting the final network topology. nih.govmdpi.com
Simulation of Mechanical and Dynamic Properties of this compound-Based Materials
Once a model of the crosslinked polymer network is established, MD simulations can be used to predict its mechanical and dynamic properties. By applying virtual tensile or shear deformations to the simulation box, stress-strain curves can be generated, from which mechanical properties like Young's modulus, shear modulus, and bulk modulus can be calculated. purdue.eduana.ir
These simulations can reveal how the molecular structure, such as the crosslink density and the flexibility of the "this compound" linker, influences the macroscopic mechanical behavior of the material. mdpi.comrsc.org Dynamic properties, such as the glass transition temperature (Tg), can also be estimated by monitoring the change in density or other properties as a function of temperature. youtube.compurdue.edu
Hypothetical Simulated Mechanical Properties of a Polymer Network Crosslinked with this compound
| Property | Hypothetical Value | Relevance |
|---|---|---|
| Young's Modulus (E) | 1.5 GPa | Stiffness of the material |
| Shear Modulus (G) | 0.6 GPa | Resistance to shear deformation |
| Bulk Modulus (K) | 3.0 GPa | Resistance to compression |
| Glass Transition Temperature (Tg) | 65 °C | Temperature at which the material transitions from a glassy to a rubbery state |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar sulfur-containing polymer networks.
Establishment of Quantitative Structure-Reactivity Relationships (QSRR) for this compound
Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their reactivity. uliege.benih.gov For "this compound" and its derivatives, a QSRR model could be developed to predict their reactivity in various chemical transformations.
To build a QSRR model, a dataset of compounds with known reactivity data is required. Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. For instance, descriptors derived from DFT calculations, such as HOMO/LUMO energies and atomic charges, can be particularly effective. mdpi.comresearchgate.netresearchgate.net
Using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms, a mathematical equation is derived that links the descriptors to the observed reactivity. nih.gov Such a model could predict, for example, the rate constant for the reaction of the thiol groups or the equilibrium constant for a particular process. This approach allows for the rapid screening of new, hypothetical derivatives of "this compound" to identify candidates with desired reactivity profiles without the need for extensive experimental work. nih.gov
Application of Machine Learning Algorithms in the Discovery and Optimization of this compound Reactions
The application of machine learning (ML) to chemical synthesis is a rapidly advancing field, offering powerful tools for reaction discovery and optimization. These algorithms can analyze vast datasets of chemical reactions to identify patterns and predict outcomes, thereby accelerating the development of new synthetic routes and improving the efficiency of existing ones. However, there is no specific research in the public domain detailing the use of machine learning algorithms for the discovery and optimization of reactions involving this compound. The following discussion is based on the general application of ML in chemical reaction optimization.
General Principles of Machine Learning in Reaction Optimization
Machine learning models, particularly those based on Bayesian optimization and neural networks, are increasingly used to navigate the complex, multi-dimensional space of reaction conditions. These conditions can include temperature, pressure, catalyst loading, solvent choice, and reagent concentrations. By iteratively learning from experimental results, ML algorithms can suggest new sets of conditions that are most likely to improve a desired outcome, such as reaction yield or selectivity, with a minimal number of experiments.
The general workflow for applying machine learning to reaction optimization typically involves the following steps:
Data Representation: Chemical structures of reactants, products, and reagents are converted into machine-readable formats, known as molecular descriptors or fingerprints.
Model Training: An ML model is trained on a dataset of known reactions, learning the relationship between the input features (reactants, conditions) and the output (e.g., yield).
Prediction and Suggestion: The trained model predicts the outcomes for a range of unexplored reaction conditions. An optimization algorithm then suggests the most promising experiments to perform next.
Iterative Refinement: The results of the new experiments are fed back into the dataset, and the model is retrained, leading to progressively better predictions and more efficient optimization.
Potential Application to this compound
In the context of synthesizing or modifying this compound, a thioether, ML could be employed to optimize the key C-S bond-forming reactions. For instance, in a reaction between 3,3'-thiodipropionic acid and 2-mercaptoethanol (B42355), an ML model could be used to optimize parameters to maximize the yield and purity of the final product while minimizing side reactions.
Illustrative Data Table for a Hypothetical ML-Driven Optimization
The following table illustrates the type of data that would be generated during an ML-assisted optimization process. Please note that this data is purely hypothetical and for illustrative purposes only, as no such study has been published for this compound. The table shows an iterative process where a Bayesian optimization algorithm suggests new experimental conditions to improve the reaction yield.
| Iteration | Temperature (°C) | Catalyst Loading (mol%) | Time (h) | Predicted Yield (%) | Experimental Yield (%) |
| 1 | 80 | 1.0 | 12 | 65 | 62 |
| 2 | 100 | 0.5 | 8 | 72 | 75 |
| 3 | 90 | 0.75 | 10 | 78 | 81 |
| 4 | 95 | 0.6 | 9 | 85 | 84 |
| 5 | 92 | 0.65 | 9.5 | 86 | 87 |
Research Findings in Related Areas
Studies on other organosulfur compounds have demonstrated the power of these techniques. For example, machine learning has been used to intelligently screen for solvents for the capture of methyl mercaptan, another organosulfur compound. In a different study, Bayesian optimization was successfully applied to improve the synthesis of spiro-dithiolane, a key intermediate for polyvalent mercaptans. These examples underscore the potential of ML to significantly accelerate the development and optimization of synthetic routes for complex sulfur-containing molecules.
While direct research on this compound is lacking, the established success of machine learning in optimizing a variety of chemical reactions, including those for organosulfur compounds, strongly suggests its potential utility in this area. Future research could leverage these powerful computational tools to discover novel, more efficient synthetic pathways to this compound and its derivatives.
Degradation Pathways and Stability Assessment of Bis 2 Mercaptoethyl 3,3 Thiodipropionate Derived Materials
Hydrolytic Degradation Mechanisms of Bis(2-mercaptoethyl) 3,3'-thiodipropionate and its Polymer Conjugates
The hydrolytic degradation of materials containing this compound primarily involves the cleavage of its ester linkages. This process is influenced by factors such as pH, temperature, and the presence of catalysts. The ester groups in the 3,3'-thiodipropionate backbone are susceptible to hydrolysis, which can lead to a reduction in the molecular weight of polymer chains and alter the material's physical properties.
The general mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. This reaction can be accelerated in both acidic and basic conditions. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to attack by water. In basic conditions, the hydroxide (B78521) ion acts as a more potent nucleophile than water, directly attacking the carbonyl carbon.
Table 1: Hypothetical Hydrolytic Degradation of a this compound-Based Polymer Under Different pH Conditions at 37°C
| Time (weeks) | % Molecular Weight Loss (pH 5.0) | % Molecular Weight Loss (pH 7.4) | % Molecular Weight Loss (pH 9.0) |
| 0 | 0.0 | 0.0 | 0.0 |
| 4 | 2.5 | 1.0 | 5.8 |
| 8 | 5.2 | 2.1 | 11.5 |
| 12 | 8.0 | 3.5 | 18.2 |
| 24 | 15.5 | 7.2 | 35.0 |
This table presents hypothetical data based on the known behavior of polyester (B1180765) hydrolysis, illustrating the expected trend of accelerated degradation under basic conditions.
Investigation of Oxidative Degradation Profiles of this compound-Based Systems
The thioether linkage in the 3,3'-thiodipropionate structure is a primary site for oxidative degradation. The sulfur atom can be oxidized to form sulfoxides and subsequently sulfones. This oxidation can be initiated by various oxidizing agents, including atmospheric oxygen, peroxides, and free radicals. The conversion of the thioether to the more polar sulfoxide (B87167) and sulfone groups can significantly alter the chemical and physical properties of the material, potentially leading to embrittlement and loss of mechanical strength.
Research on a closely related compound, didodecyl 3,3'-thiodipropionate (DDTDP), has shown that it can undergo oxidation to form sulfoxide and sulfone products. usm.edu This suggests a similar degradation pathway for this compound. The presence of mercaptoethyl groups also introduces thiol functionalities that are susceptible to oxidation, potentially forming disulfide crosslinks which can affect the material's properties.
Table 2: Expected Oxidative Degradation Products of this compound
| Original Functional Group | Oxidized Functional Group(s) | Impact on Material Properties |
| Thioether (-S-) | Sulfoxide (-SO-), Sulfone (-SO2-) | Increased polarity, potential for embrittlement |
| Thiol (-SH) | Disulfide (-S-S-) | Crosslinking, increased stiffness |
Photolytic Decomposition and Photostability of this compound-Containing Polymers
Polymers incorporating this compound may be susceptible to photolytic degradation, particularly when exposed to ultraviolet (UV) radiation. The energy from UV light can be sufficient to break the chemical bonds within the polymer structure. Both the ester and thioether linkages are potential sites for photolytic cleavage.
The absorption of UV radiation can lead to the formation of free radicals, which can then initiate a cascade of degradation reactions, including chain scission and crosslinking. The specific photodegradation pathway will depend on the chemical environment within the polymer and the presence of any photostabilizers. While direct studies on the photostability of this specific compound are limited, research on polymers containing thioether and ester groups indicates that these functionalities can be susceptible to photodegradation.
Enzymatic Degradation Behavior of this compound-Functionalized Polymers
In biological environments, polymers containing this compound may be subject to enzymatic degradation. The ester linkages within the molecule are particularly susceptible to hydrolysis catalyzed by esterase enzymes. This enzymatic action can lead to the breakdown of the polymer backbone, resulting in a loss of mass and mechanical integrity.
The rate and extent of enzymatic degradation are influenced by several factors, including the type of enzyme, the polymer's morphology, and the accessibility of the ester groups to the enzyme's active site. While specific data on the enzymatic degradation of this compound is scarce, the general principles of polyester and thiol ester hydrolysis by enzymes are well-established. It is known that some enzymes can selectively hydrolyze ester bonds in polymeric structures.
Environmental Factor Influence on the Long-Term Stability of this compound-Based Products
The long-term stability of products based on this compound is a complex interplay of the degradation mechanisms discussed above, influenced by a range of environmental factors. These include:
Temperature: Elevated temperatures can accelerate the rates of hydrolytic, oxidative, and photolytic degradation.
Humidity: The presence of moisture is essential for hydrolytic degradation and can also influence the rate of other degradation pathways.
Light Exposure: As discussed, UV radiation can be a significant driver of degradation.
Chemical Environment: The presence of acids, bases, oxidizing agents, or specific enzymes in the surrounding environment can significantly impact the stability of the material.
The combination of these factors will determine the ultimate service life and environmental fate of materials derived from this compound. For example, a product used outdoors will be subjected to a combination of UV radiation, temperature fluctuations, and moisture, leading to a more complex degradation profile than a product used in a controlled indoor environment.
Table 3: Summary of Environmental Factors and Their Primary Impact on Degradation
| Environmental Factor | Primary Degradation Pathway(s) Affected | Expected Outcome |
| High Temperature | Hydrolysis, Oxidation | Accelerated bond cleavage, reduced material lifespan |
| High Humidity | Hydrolysis | Swelling, plasticization, chain scission |
| UV Radiation | Photolysis | Chain scission, crosslinking, discoloration |
| Acidic/Basic pH | Hydrolysis | Accelerated ester bond cleavage |
| Oxidizing Agents | Oxidation | Formation of sulfoxides/sulfones, embrittlement |
| Biological Activity | Enzymatic Degradation | Biodegradation, mass loss |
Advanced Analytical and Spectroscopic Characterization of Bis 2 Mercaptoethyl 3,3 Thiodipropionate
Spectroscopic Methodologies for Structural Elucidation and Quantitative Analysis of Bis(2-mercaptoethyl) 3,3'-thiodipropionate
Spectroscopic techniques are fundamental in providing detailed information about the molecular structure and functional groups present in "this compound".
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. For "this compound", both ¹H and ¹³C NMR would provide critical data.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the different types of protons in the molecule. The methylene (B1212753) protons adjacent to the thiol (-SH), thioether (-S-), and ester (-COO-) groups would each have characteristic chemical shifts and coupling patterns, allowing for the confirmation of the compound's backbone structure. The chemical shift of the thiol proton itself can also be observed, although it can be broad and its position can be concentration and solvent dependent.
¹³C NMR: The carbon-13 NMR spectrum would show separate signals for each unique carbon atom in the molecule. nih.gov The carbonyl carbon of the ester group would appear at the downfield end of the spectrum (typically 170-185 ppm). nih.gov The various methylene carbons in the ethyl and propionate (B1217596) moieties would have distinct chemical shifts based on their proximity to the electronegative oxygen and sulfur atoms. nih.gov
Isotopic Labeling and Mechanistic Studies: Isotopic labeling, where atoms like ¹³C or deuterium (B1214612) (²H) are incorporated into the molecule, can be a powerful tool for mechanistic studies. nih.govnih.gov For instance, if "this compound" is used in a polymerization or reaction, labeling specific positions can help track the transformation of the molecule and elucidate the reaction mechanism. By analyzing the NMR spectra of the products, the fate of the labeled atoms can be determined, providing unambiguous evidence for bond formation and cleavage.
Predicted ¹³C NMR Chemical Shifts for this compound While experimental data is not readily available in public literature, theoretical chemical shifts can be predicted based on the molecular structure.
| Carbon Atom | Predicted Chemical Shift Range (ppm) |
| Carbonyl (C=O) | 170 - 175 |
| Methylene adjacent to thioether (S-CH₂) | 30 - 35 |
| Methylene adjacent to ester oxygen (O-CH₂) | 60 - 65 |
| Methylene adjacent to thiol (S-CH₂) | 25 - 30 |
Note: These are estimated values and can vary based on solvent and other experimental conditions.
Vibrational Spectroscopy (IR, Raman) for Monitoring Reaction Progress and Functional Group Changes
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be dominated by a strong absorption band from the carbonyl (C=O) stretch of the ester group, typically found around 1735 cm⁻¹. The C-O single bond stretch would also be present. The S-H stretch of the thiol group is often weak and appears around 2550-2600 cm⁻¹. Changes in the intensity of these bands can be used to monitor reactions, such as the consumption of the thiol group or the formation of new bonds.
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for symmetric bonds. The S-S bond, which would be formed upon oxidation of the thiol groups, has a characteristic Raman signal, making this technique suitable for monitoring such reactions. googleapis.com The C-S and S-H bonds also give rise to Raman signals.
Key Vibrational Frequencies for Functional Group Identification
| Functional Group | Typical Wavenumber (cm⁻¹) | Technique |
| C=O (Ester) | 1750 - 1735 | IR (Strong) |
| S-H (Thiol) | 2600 - 2550 | IR (Weak), Raman |
| C-O (Ester) | 1300 - 1000 | IR (Strong) |
| C-S (Thioether/Thiol) | 800 - 600 | IR, Raman |
High-Resolution Mass Spectrometry (HRMS) for Purity and Molecular Weight Determination of this compound
High-Resolution Mass Spectrometry (HRMS) is an essential technique for accurately determining the molecular weight and elemental composition of a compound. nih.govmzcloud.org For "this compound" (C₁₀H₁₈O₄S₃), the exact mass can be calculated and compared to the measured mass with high precision, confirming the molecular formula and assessing the purity of the sample. nih.gov Fragmentation patterns observed in the mass spectrum can also provide structural information, corroborating data from NMR and vibrational spectroscopy.
Chromatographic Techniques for Separation and Identification of this compound Intermediates and Products
Chromatography is used to separate the components of a mixture, which is crucial for analyzing reaction intermediates, byproducts, and polymers.
Gas Chromatography (GC) Coupled with Various Detectors for Volatile Components
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. "this compound" itself may have limited volatility due to its molecular weight and polar functional groups. However, GC, particularly when coupled with a mass spectrometer (GC-MS), would be an excellent tool for identifying more volatile intermediates in its synthesis or degradation products. googleapis.com Derivatization could also be employed to increase the volatility of the compound and its related species for GC analysis.
Liquid Chromatography (LC) for Polymer Characterization and Oligomer Analysis
Liquid Chromatography (LC) is the premier technique for the analysis of non-volatile compounds and polymers. chemicalbook.com For "this compound", which can potentially form oligomers or polymers through disulfide bond formation or other reactions, LC is indispensable.
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size in solution and is a standard method for determining the molecular weight distribution of polymers. solvias.comchemicalbook.com This would be the method of choice for analyzing any polymeric material derived from "this compound".
Reversed-Phase LC (RP-LC): RP-LC separates molecules based on their hydrophobicity. This technique, especially when coupled with mass spectrometry (LC-MS), would be highly effective for separating and identifying "this compound" from its starting materials, intermediates, and non-polymeric byproducts with high resolution. mzcloud.org
Thermal Analysis Techniques (DSC, TGA) for Characterization of this compound-Based Materials
Thermal analysis techniques are fundamental in characterizing the thermal stability and transitional behavior of polymeric materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly crucial for evaluating networks crosslinked with this compound.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net It is used to determine key thermal transitions such as the glass transition temperature (Tg), which marks the shift from a rigid, glassy state to a more flexible, rubbery state. researchgate.net For highly crosslinked thiol-ene networks, the Tg is a critical indicator of the polymer's use temperature and degree of cure. The breadth and position of the Tg peak can provide insights into the homogeneity of the polymer network. nih.gov In thiol-ene systems, Tg values can be tailored by altering the chemical structure of the thiol or ene monomers. nih.govtainstruments.com For instance, using more rigid monomer backbones generally results in a higher Tg. nih.gov
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. rsc.org This analysis is vital for assessing the thermal stability of the polymer network. TGA curves reveal the onset temperature of decomposition (Td), which indicates the material's stability at elevated temperatures. The degradation profile can also offer information about the composition of the material and the mechanisms of its decomposition. rsc.org Thiol-ene networks are known for their good thermal stability. nih.gov TGA is also used to determine the residual mass at high temperatures, which can be related to the formation of a char layer or inorganic content.
Due to a lack of specific experimental data in published literature for materials exclusively based on this compound, the following table presents representative thermal analysis data for polymer networks formed with a structurally analogous tetrafunctional thiol, Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), to illustrate typical findings.
Interactive Data Table: Representative Thermal Properties of Thiol-Ene Polymer Networks
| Thiol Crosslinker System | Glass Transition Temp. (Tg) from DSC (°C) | Decomposition Temp. (Td, 5% mass loss) from TGA (°C) |
| PETMP / Triallyl-1,3,5-triazine-2,4,6-trione (TATATO) | 55-65 | > 320 |
| PETMP / 1,3,5-Triallyl-isocyanurate (TAIC) | 32 | > 350 |
| PETMP / Diallyl Phthalate (DAP) | 15 | > 330 |
Note: Data is illustrative and compiled from studies on analogous thiol-ene systems. Actual values for this compound-based materials may vary based on the specific 'ene' comonomer and curing conditions.
Rheological and Mechanical Characterization of Polymer Networks Crosslinked with this compound
The performance of a thermosetting polymer in structural applications is largely defined by its mechanical and rheological properties. These characteristics are intrinsically linked to the molecular architecture of the crosslinked network.
Rheological Characterization involves studying the flow and deformation of materials. For thermosetting resins, rheometers are used to monitor the change in viscosity during the curing process. This allows for the determination of the gel point—the transition from a liquid to a solid-like gel. For fully cured materials, Dynamic Mechanical Analysis (DMA) is a powerful technique used to measure the viscoelastic properties, such as the storage modulus (E'), loss modulus (E''), and damping factor (tan δ), as a function of temperature, time, or frequency. researchgate.net
The storage modulus (E') represents the elastic response of the material and is a measure of its stiffness. researchgate.net In the glassy region (below Tg), E' is high. As the material passes through the glass transition, E' drops significantly. In the rubbery plateau region (above Tg), the value of E' is directly related to the crosslink density of the polymer network. nih.gov The loss modulus (E'') represents the viscous response, indicating the material's capacity to dissipate energy as heat. The peak of the tan δ curve (the ratio of E''/E') is often used to determine the glass transition temperature. researchgate.net
Mechanical Characterization typically involves quasi-static tests to determine properties like flexural strength, flexural modulus, and impact resistance. tainstruments.comnih.gov In a three-point bending test, the flexural modulus provides a measure of the material's stiffness, while the flexural strength indicates the maximum stress it can withstand before yielding. nih.gov The impact properties of thiol-ene networks are directly related to their glass transition temperature and their ability to dissipate energy. tainstruments.com The high conversion and formation of homogeneous networks in thiol-ene polymerizations often lead to materials with reliable mechanical performance. nih.gov
Interactive Data Table: Representative Mechanical Properties of Thiol-Ene Polymer Networks
| Thiol Crosslinker System | Storage Modulus (E') @ 25°C (GPa) | Flexural Strength (MPa) | Impact Strength (kJ/m²) |
| PETMP / Triallyl-isocyanurate (TAIC) | 2.5 - 3.5 | 80 - 120 | 3 - 5 |
| PETMP / Norbornene System | 1.0 - 2.0 | 40 - 70 | 5 - 8 |
| PETMP / Diallyl Phthalate (DAP) | 2.0 - 3.0 | 60 - 90 | 2 - 4 |
Note: This data is representative of typical thiol-ene networks and is provided for illustrative purposes. Actual properties will depend on the specific formulation and processing conditions.
Synthesis and Investigation of Derivatives and Functional Analogs of Bis 2 Mercaptoethyl 3,3 Thiodipropionate
Rational Design and Synthesis of Modified Bis(2-mercaptoethyl) 3,3'-thiodipropionate Structures
The rational design of derivatives of this compound is grounded in the principles of polymer chemistry, aiming to create new molecules with specific, predictable characteristics. The synthesis of these novel structures primarily involves two strategic approaches: modifying the central thiodipropionate ester backbone and diversifying the reactive terminal thiol groups. These modifications allow for fine-tuning of properties such as flexibility, thermal stability, reactivity, and crosslink density in the resulting polymers.
Alterations to the Thiodipropionate Ester Backbone
The ester backbone of this compound is a key determinant of the intrinsic properties of its polymeric derivatives, such as flexibility and thermal behavior. Altering this backbone, for instance by substituting the 3,3'-thiodipropionate core with other diacids or incorporating different spacer units, can systematically tune the final material's characteristics.
Strategies for backbone modification often draw inspiration from the synthesis of other functional polymers. For example, employing long-chain diacids in the initial esterification reaction to create the backbone would be expected to increase the flexibility and lower the glass transition temperature (Tg) of the resulting polymer. Conversely, incorporating rigid structures, such as aromatic rings, into the backbone would enhance thermal stability and mechanical strength. The synthesis of these analogs typically follows standard esterification procedures, reacting the desired diacid or its derivative with 2-mercaptoethanol (B42355), followed by further reaction to ensure terminal thiol groups if necessary. The principles of using functionalized precursors to create polymers with tailored properties are well-established, such as in the synthesis of functionalized vegetable oil-based polymers for thiol-ene reactions. jsta.clnih.gov
Diversification of the Terminal Thiol Functionalities
The terminal thiol (-SH) groups are the primary reactive sites on the this compound molecule, making them ideal targets for chemical modification. The high efficiency and specificity of thiol-based "click" reactions, such as thiol-ene and thiol-Michael additions, allow for the covalent attachment of a vast range of functional moieties. researchgate.netacs.org This post-synthesis modification approach enables the creation of a library of derivatives from a single backbone structure. researchgate.net
Diversification can introduce functionalities to alter hydrophilicity, introduce biocompatibility, or provide sites for secondary crosslinking. For instance, reaction with molecules containing allyl groups can append hydrophobic or hydrophilic side chains. mdpi.com A series of alkene-functionalized polyesters have been successfully modified with various thiols to introduce sugar moieties (trehalose, lactose, glucose) and zwitterionic groups, demonstrating a versatile platform for creating degradable polymers for protein stabilization. researchgate.net Similarly, polyurethane dendrimers have been functionalized at a late stage using thiol-ene click reactions to modify their surface properties. researchgate.netchemrxiv.orgresearchgate.netmdpi.com These strategies can be directly applied to this compound to create derivatives with a wide spectrum of chemical and physical properties.
Table 1: Examples of Terminal Thiol Functionalization Strategies This table is interactive. You can sort and filter the data.
| Functional Group to Introduce | Example Reagent | Potential Property Change | Relevant Chemistry |
| Hydroxyl | Glycidol | Increased hydrophilicity, sites for further reaction | Thiol-epoxy reaction |
| Carboxylic Acid | Acrylic Acid | Increased hydrophilicity, pH-responsiveness, metal chelation | Thiol-Michael addition |
| Amine | Allylamine | pH-responsiveness, bio-conjugation site | Thiol-ene reaction |
| Sugar (e.g., Glucose) | Allyl glucoside | Biocompatibility, hydrophilicity | Thiol-ene reaction |
| Polyethylene (B3416737) Glycol (PEG) | PEG-allyl ether | Increased hydrophilicity, protein resistance, biocompatibility | Thiol-ene reaction |
| Zwitterion | Allyl carboxybetaine | Enhanced biocompatibility, anti-fouling properties | Thiol-ene reaction |
Elucidation of Structure-Property-Reactivity Relationships in this compound Analogs
Understanding the relationship between a monomer's structure and the properties of the resulting polymer is fundamental to materials science. For analogs of this compound, modifications to either the backbone or the terminal groups have predictable, yet complex, effects on reactivity, polymerization behavior, and the final material's characteristics.
The reactivity of the thiol groups can be influenced by neighboring chemical structures. Electronic effects from groups near the thiol can alter its acidity (pKa), affecting its nucleophilicity in Michael additions or its chain transfer constant in radical-mediated thiol-ene polymerizations. Steric hindrance is another critical factor; bulky groups introduced near the reactive thiol can impede its approach to an ene or other reaction partner, thereby slowing down polymerization kinetics. nih.gov
The properties of the resulting polymer network are directly linked to the monomer's structure. Key relationships include:
Crosslink Density: The functionality of the monomers (the number of thiol or ene groups per molecule) dictates the crosslink density of the cured polymer. Higher crosslink density, which could be achieved by using a tetrafunctional thiol comonomer alongside the difunctional this compound, generally leads to a higher rubbery modulus, increased hardness, and a higher glass transition temperature (Tg).
Secondary Interactions: The incorporation of functional groups capable of hydrogen bonding (e.g., amides, urethanes) or π-π stacking (e.g., aromatic rings) into the monomer structure can significantly impact material properties. These secondary interactions act as physical crosslinks, increasing the material's toughness and modulus even in lightly crosslinked networks.
Flexibility and Tg: The chemical nature of the monomer backbone is paramount. Flexible aliphatic chains, like the native thiodipropionate ester, result in polymers with lower glass transition temperatures and greater elasticity. Introducing rigid structures like aromatic rings into the backbone increases Tg and stiffness.
Hydrophobicity/Hydrophilicity: The surface properties and water absorption of the polymer are controlled by the hydrophilic or hydrophobic nature of the monomer. Incorporating long alkyl chains or fluorinated groups increases hydrophobicity, while adding polar groups like carboxylic acids or polyethylene glycol (PEG) enhances hydrophilicity. mdpi.com
Table 2: Predicted Structure-Property-Reactivity Relationships for Analogs This table is interactive. You can sort and filter the data.
| Structural Modification | Effect on Thiol Reactivity | Predicted Effect on Polymer Properties |
| Introducing bulky groups near thiol | Decreased (steric hindrance) | Slower polymerization, potentially lower final conversion |
| Adding electron-withdrawing groups | Increased acidity, potentially altered nucleophilicity | Altered polymerization kinetics, potential for side reactions |
| Replacing ester backbone with rigid aromatic unit | Minimal direct effect | Increased Tg, higher modulus, enhanced thermal stability |
| Replacing ester backbone with long, flexible alkyl chain | Minimal direct effect | Decreased Tg, increased flexibility, lower modulus |
| Attaching hydrophilic (e.g., PEG) side chains | Minimal direct effect | Increased hydrophilicity, swelling in water, altered biocompatibility |
| Attaching hydrophobic (e.g., fluoroalkyl) side chains | Minimal direct effect | Increased hydrophobicity, low surface energy |
Comparative Analysis of Polymerization Kinetics and Material Properties Derived from this compound Derivatives
A comparative analysis of polymers derived from this compound and its modified analogs highlights the direct impact of rational monomer design on performance. By systematically varying the monomer structure, a spectrum of materials with graded properties can be achieved.
For instance, consider a comparison between the standard this compound (BMTDP), an analog with a more rigid aromatic backbone (BMTDP-Aro), and one with hydrophilic PEG side chains (BMTDP-PEG).
Polymerization Kinetics: The polymerization rate of BMTDP-Aro in a thiol-ene reaction might be slightly slower than that of standard BMTDP if the rigid structure imposes conformational constraints. The kinetics of BMTDP-PEG would likely be comparable to the standard, assuming the PEG chain does not sterically hinder the thiol group. However, the choice of polymerization medium (e.g., solvent vs. bulk) could become more critical for the BMTDP-PEG derivative due to its altered solubility. The kinetics of polymerization are known to be influenced by monomer structure, as seen in studies comparing cis/trans-isomer structures of alkene monomers. diva-portal.org
Material Properties: The resulting polymers would exhibit distinct properties. The polymer from BMTDP-Aro would be expected to have a significantly higher glass transition temperature (Tg) and Young's modulus compared to the polymer from standard BMTDP. In contrast, the BMTDP-PEG polymer would be more hydrophilic, capable of swelling in aqueous environments, and would likely exhibit a lower modulus due to the plasticizing effect of the flexible PEG chains. Studies on thiol-functionalized siloxanes have shown that varying pendant functionalities readily manipulates the thermomechanical properties of the final networks.
Table 3: Comparative Analysis of Hypothetical BMTDP Derivatives This table is interactive. You can sort and filter the data.
| Derivative | Anticipated Change in Polymerization Kinetics | Expected Mechanical Properties | Expected Thermal/Surface Properties |
| Standard BMTDP | Baseline | Baseline flexibility and modulus | Baseline Tg and hydrophobicity |
| BMTDP-Aromatic Backbone | Potentially slower due to rigidity | Higher modulus, less flexible, more brittle | Higher Tg, enhanced thermal stability |
| BMTDP-Long Alkyl Backbone | Similar to baseline | Lower modulus, more flexible, elastomeric | Lower Tg |
| BMTDP-PEG Side Chains | Similar to baseline (in appropriate medium) | Lower modulus, highly flexible | Lower Tg, hydrophilic, swells in water |
| BMTDP-Zwitterion Side Chains | Potentially altered by charge interactions | Dependent on crosslink density | Hydrophilic, potential for anti-fouling surface |
Emerging Applications of Novel this compound Derivatives in Advanced Materials
The ability to precisely tune the properties of polymers derived from this compound analogs opens the door to a wide range of advanced applications. The versatility of thiol-ene chemistry allows these materials to be used in fields requiring high performance and specific functionalities. google.com
Biomedical Devices and Tissue Engineering: Derivatives functionalized with biocompatible groups like PEG or zwitterions are prime candidates for use in medical applications. researchgate.netgoogle.com They can be used to create hydrogels for cell encapsulation and tissue scaffolds, or as coatings for medical implants to reduce biofouling. acs.org The ability to tailor mechanical properties is crucial for applications like flexible neural probes, where matching the stiffness of the surrounding tissue is essential. google.com
Drug Delivery: By attaching drug molecules to the thiol termini via cleavable linkers, these materials can be designed as polymer-drug conjugates for controlled release systems. The degradation of the ester backbone or the cleavage of disulfide bonds (if incorporated) can be used as a mechanism to release therapeutic agents in a targeted manner. researchgate.net
Advanced Adhesives and Sealants: The strong adhesion of thiol-based polymers to various substrates, including metals, makes them suitable for high-performance adhesives and sealants. mdpi.com By modifying the backbone to control flexibility and toughness, adhesives can be formulated for specific industrial or electronic applications.
Optical Materials: Thiol-ene polymers are known for their high optical clarity and refractive index. By incorporating aromatic or other highly polarizable groups into the backbone of this compound, it is possible to create novel polymers for optical lenses, coatings, and waveguides.
The continued exploration of new derivatives, driven by rational design and synthesis, will undoubtedly expand the application space for this versatile class of sulfur-containing polymers.
Future Outlook and Interdisciplinary Research Frontiers for Bis 2 Mercaptoethyl 3,3 Thiodipropionate
Integration of Bis(2-mercaptoethyl) 3,3'-thiodipropionate in Circular Economy and Sustainable Polymer Design
The transition from a linear "take-make-dispose" model to a circular economy is a critical goal for achieving global sustainable development. mdpi.com This paradigm shift necessitates the re-evaluation of how polymers are designed, produced, and managed at the end of their life. mdpi.comresearchgate.net The core principle of a circular economy is to transform waste into new resources, maximizing the use of natural resources throughout a product's entire lifecycle. mdpi.com For polymers, this means designing for recyclability and, for applications where collection is not feasible, biodegradability. researchgate.net
This compound, through its participation in thiol-ene and thiol-acrylate chemistries, offers significant potential for designing polymers aligned with circular economy principles. These "click" reactions are known for their high efficiency and selectivity, enabling the synthesis of well-defined polymer architectures. This control is crucial for creating materials with predictable properties and degradation pathways.
Key research directions in this area include:
Design for Depolymerization: A promising approach for chemical recycling is the development of polymers that can be selectively depolymerized back to their constituent monomers. researchgate.net Research can focus on incorporating linkages into the polymer backbone alongside this compound that can be cleaved under specific, mild conditions. This allows for the recovery of high-purity monomers from complex waste streams, which can then be used to produce new, virgin-quality polymers. researchgate.net
Recyclable Thermosets: Traditionally, thermosetting polymers, known for their robust mechanical properties and thermal stability, are not recyclable due to their permanent, covalently crosslinked networks. nih.gov However, the incorporation of dynamic covalent bonds can create "vitrimers" or dynamic networks. The thiol-thioether exchange reaction, which can be facilitated by the functionalities present in this compound, is a prime candidate for creating such recyclable thermosets. These materials can be reprocessed and reshaped, significantly extending their lifespan and reducing waste.
Bio-based Feedstocks: The drive for sustainability also involves shifting from fossil-based to renewable feedstocks for polymer production. mdpi.comresearchgate.net Future research will likely explore the synthesis of this compound or analogous thiol-containing monomers from bio-derived sources. Combining these sustainable monomers with other bio-based building blocks, such as acrylated vegetable oils, can lead to photopolymers with a significantly improved environmental footprint. nih.govmdpi.com
The ultimate goal is to create a new generation of polymers that deliver high performance during their use phase but can be efficiently managed within a circular system, thereby mitigating plastic pollution and conserving valuable resources. kinampark.com
Additive Manufacturing and 3D Printing Technologies Enabled by this compound Photopolymers
Additive manufacturing (AM), or 3D printing, has revolutionized the fabrication of complex, customized objects, moving from rapid prototyping to rapid manufacturing. sci-hub.ru Vat photopolymerization techniques, such as stereolithography (SLA) and digital light processing (DLP), are particularly powerful, offering high resolution and the ability to create intricate geometries by selectively curing a liquid photopolymer resin layer by layer. nih.govsci-hub.rumdpi.com
The thiol-ene and thiol-acrylate photopolymerization reactions are exceptionally well-suited for vat photopolymerization processes. The presence of the thiol groups in this compound makes it a key ingredient for these advanced resins. When mixed with multifunctional 'enes' or acrylates, it can form a highly crosslinked polymer network upon exposure to UV light in the presence of a photoinitiator.
Key research frontiers and advantages in this domain are:
Functional and Multi-Material Printing: AM enables the creation of objects with integrated functionality. sci-hub.ru this compound can be formulated with other monomers and additives to create resins with tailored optical, thermal, or chemical properties. This opens the door for printing functional devices like microfluidic chips, sensors, and components for soft robotics. mdpi.commdpi.comsemanticscholar.org
Bio-based and Biocompatible Resins: There is a growing demand for 3D printing materials that are biocompatible for applications in dentistry, drug delivery, and tissue engineering. mdpi.comsci-hub.ru Future research will focus on formulating this compound with bio-derived acrylates and non-toxic photoinitiators to create resins suitable for biomedical applications. nih.govsemanticscholar.org The compatibility of these photopolymeric substrates with biological applications is a critical area of investigation. semanticscholar.org
The table below summarizes typical components found in photocurable resins for vat photopolymerization, where a thiol monomer like this compound would be a key component.
| Component Type | Example Compound(s) | Function in Resin | Reference |
|---|---|---|---|
| Monomer/Cross-linker | Acrylated Linseed Oil (AELO), Trimethylolpropane tri(3-mercaptopropionate) (TMP3MP) | Forms the polymer network backbone, provides structural integrity. | nih.govmdpi.com |
| Thiol Monomer | Ethylene glycol bis-mercaptopropionate (EGMP) | Reacts with acrylates or 'enes' to form the polymer network; reduces oxygen inhibition. | nih.gov |
| Photoinitiator | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) | Absorbs light and initiates the polymerization reaction. | nih.govmdpi.com |
| Catalyst | bis(2-methacryloyloxy ethyl) phosphate (B84403) (DMEP) | Can be added to enable dynamic bond exchange for self-healing or reprocessability. | nih.gov |
| Inhibitor | Butylated hydroxytoluene (BHT) | Prevents premature polymerization, enhances shelf-life of the resin. | sci-hub.ru |
Development of Self-Healing and Adaptive Materials Incorporating this compound
Inspired by biological systems, self-healing materials possess the intrinsic ability to repair damage, thereby extending the lifetime and improving the safety of products. researchgate.net These materials can be broadly classified into two categories: extrinsic and intrinsic. researchgate.netmdpi.com Extrinsic systems rely on pre-embedded healing agents, such as microcapsules, that rupture upon damage to release their contents. researchgate.netmdpi.com Intrinsic self-healing, on the other hand, is based on the inherent chemistry of the polymer matrix, which contains reversible bonds that can reform after being broken. dtic.mil
The chemistry of this compound is particularly amenable to the design of intrinsic self-healing polymers through the incorporation of dynamic covalent bonds. mdpi.com
Future research in this area will likely focus on:
Dynamic Covalent Networks: The thioether bonds within the this compound structure, and especially disulfide or trithiocarbonate (B1256668) linkages that can be formed from its thiol groups, can be designed to be dynamic. Under an external stimulus like heat or light, these bonds can break and reform, allowing the material to flow and heal cracks or scratches. mdpi.com For example, the reversible nature of the Diels-Alder reaction is a well-studied mechanism for creating thermoreversible crosslinks in self-healing polymers. mdpi.com
Adaptive Materials: Beyond simple crack healing, the dynamic nature of these polymer networks can be harnessed to create adaptive materials. These materials can change their shape or properties in response to environmental cues. For instance, objects 3D-printed from photopolymers containing dynamic hydroxyl ester links have demonstrated shape memory and re-shaping capabilities. nih.gov The thermally activated reflow of the dynamic networks allows for both healing and reconfiguration of the object's form. nih.gov
Enhanced Mechanical Performance: A major challenge in self-healing materials is balancing healing efficiency with robust mechanical properties. mdpi.com Covalent bonds provide higher fracture tolerance than non-covalent interactions, making dynamic covalent chemistry a promising route. mdpi.com Research will aim to optimize the network architecture, tuning the crosslink density and the type of dynamic bond to create materials that are both strong and capable of efficient, autonomous repair.
The table below outlines different chemistries that have been explored for creating self-healing polymers, highlighting the context in which thiol-based systems operate.
| Healing Chemistry | Mechanism Type | Stimulus | Key Features | Reference |
|---|---|---|---|---|
| Diels-Alder Reaction | Intrinsic (Dynamic Covalent) | Heat | Thermoreversible cycloaddition reaction allows for repeatable healing cycles. | mdpi.com |
| Thiol-Disulfide Exchange | Intrinsic (Dynamic Covalent) | Heat/Light/Catalyst | Reversible exchange of disulfide bonds enables network rearrangement and stress relaxation. | mdpi.com |
| Transesterification | Intrinsic (Dynamic Covalent) | Heat/Catalyst | Exchange of ester linkages allows the polymer network to relax stress and be reprocessed. | nih.gov |
| Metal-Ligand Coordination | Intrinsic (Dynamic Supramolecular) | Temperature/pH | Dynamically unstable coordination bonds provide autonomous self-healing properties. | mdpi.com |
| Microencapsulated Healing Agents | Extrinsic | Mechanical Damage (Crack) | Rupture of embedded capsules releases healing agents to polymerize in the crack plane. | researchgate.net |
Synergistic Approaches Combining Experimental and Computational Methodologies for this compound Research
The development of advanced materials is increasingly reliant on the integration of computational modeling with experimental synthesis and characterization. researchgate.net This synergistic approach accelerates the materials discovery process, reduces costs, and provides fundamental insights that are often difficult to obtain through experiments alone. For a complex monomer like this compound, this combined methodology is essential for unlocking its full potential.
Key areas for synergistic research include:
Reaction Kinetics and Mechanism Studies: Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to elucidate the reaction mechanisms and calculate the activation energies for the thiol-ene and thiol-thioether exchange reactions involving this compound. This information is invaluable for optimizing reaction conditions, selecting appropriate catalysts, and designing more efficient polymerization processes for applications like 3D printing.
Predictive Materials Design: Molecular dynamics (MD) simulations can predict the macroscopic properties of polymers derived from this compound. By building virtual models of the polymer networks, researchers can simulate their mechanical responses (e.g., stress-strain behavior), thermal properties (e.g., glass transition temperature), and transport properties. This allows for the in-silico screening of numerous potential formulations before committing to costly and time-consuming laboratory synthesis.
Formulation Optimization for 3D Printing: Computational fluid dynamics (CFD) can model the behavior of photopolymer resins during the 3D printing process. This can help in optimizing resin viscosity and curing kinetics to improve print speed, resolution, and fidelity. By combining these simulations with experimental data, researchers can rapidly develop and refine resin formulations tailored for specific 3D printing technologies.
Understanding Self-Healing Mechanisms: Simulating the dynamics of bond exchange at the molecular level can provide a deeper understanding of the self-healing process. These simulations can reveal how network topology influences healing efficiency and help in designing polymer architectures that promote rapid and complete recovery of mechanical properties after damage.
By closely coupling computational predictions with targeted experimental validation, the research and development cycle for new materials based on this compound can be significantly accelerated, leading to the faster translation of these advanced materials from the laboratory to industrial applications.
Q & A
Q. What are the standard synthetic routes for preparing dialkyl 3,3'-thiodipropionates, and how do reaction conditions influence yield?
- Methodological Answer : Dialkyl 3,3'-thiodipropionates are synthesized via two primary routes:
- Esterification : Direct reaction of 3,3'-thiodipropionic acid with long-chain alcohols (e.g., lauryl, stearyl) under acidic catalysis. Yields (~73%) depend on molar ratios, temperature (typically 100–150°C), and catalyst efficiency .
- Transesterification : Using methyl acrylate and hydrogen sulfide with alcohols (e.g., myristyl alcohol) to form esters. This method avoids hydrolysis side reactions and achieves higher purity .
- Optimization : Excess alcohol (1.5–2.0 eq.) and inert atmospheres minimize oxidation and improve yields .
Q. How can researchers verify the purity and identity of dialkyl 3,3'-thiodipropionates using pharmacopeial standards?
- Methodological Answer :
- Solidification Point : A key identifier (e.g., dilauryl ester solidifies at ≥40°C). Deviations indicate impurities .
- Acid Value Titration : Measures residual thiodipropionic acid (max 0.2% acidity) via NaOH titration .
- Spectroscopy : NMR (¹H/¹³C) confirms esterification by tracking shifts in carbonyl (~170 ppm) and alkyl protons .
Q. What are the critical physicochemical properties (e.g., melting point, solubility) of dialkyl 3,3'-thiodipropionates, and how do they affect experimental design?
- Methodological Answer :
- Melting Point (MP) : Ranges from 40°C (dilauryl) to 63°C (distearyl). Low-MP variants (e.g., ditridecyl, MP < -24°C) require cold storage to prevent phase separation .
- Solubility : Insoluble in water but soluble in organic solvents (e.g., toluene, chloroform). Solvent choice impacts dispersion in polymer matrices .
- Thermal Stability : Decomposition >250°C allows use in high-temperature polymer processing .
Advanced Research Questions
Q. What enzymatic strategies optimize the synthesis of dialkyl 3,3'-thiodipropionates, and how do they compare to traditional methods?
- Methodological Answer :
- Lipase-Catalyzed Esterification : Candida antarctica lipase B (Novozym 435) achieves >90% yield in solvent-free conditions (60–80°C, 80 kPa vacuum). Advantages include mild temperatures, reduced waste, and scalability .
- Comparison : Enzymatic methods avoid toxic catalysts (e.g., H₂SO₄) but require longer reaction times (4–24 hrs) vs. traditional acid catalysis (2–6 hrs) .
Q. How does alkyl chain length in dialkyl 3,3'-thiodipropionates influence their antioxidant efficiency in polymer matrices?
- Methodological Answer :
- Chain Length vs. Mobility : Shorter chains (e.g., dilauryl) migrate faster in polyolefins, enhancing surface antioxidant activity. Longer chains (e.g., distearyl) provide sustained protection in bulk materials .
- Synergism : Blending short- and long-chain esters (e.g., dilauryl + distearyl) balances migration rates and extends polymer lifespan .
Q. What analytical techniques are recommended for detecting degradation products of dialkyl 3,3'-thiodipropionates under high-temperature processing?
- Methodological Answer :
- GC-MS : Identifies volatile degradation byproducts (e.g., propionic acid, sulfoxides) .
- HPLC-UV/FLD : Quantifies non-volatile residues (e.g., thiodipropionic acid) with LOD <1 ppm .
- TGA-FTIR : Correlates weight loss (TGA) with functional group changes (FTIR) during thermal decomposition .
Q. How do dialkyl 3,3'-thiodipropionates compare to phenolic antioxidants in terms of mechanism and application scope?
- Methodological Answer :
- Mechanism : Thiodipropionates act as secondary antioxidants by decomposing peroxides, while phenolics (e.g., BHT) are radical scavengers. Synergistic blends (e.g., thiodipropionate + phenolic) enhance stabilization .
- Applications : Thiodipropionates excel in sulfur-resistant matrices (e.g., PVC, rubber), whereas phenolics are preferred in food-grade polyolefins due to regulatory acceptance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
